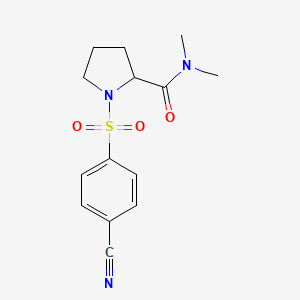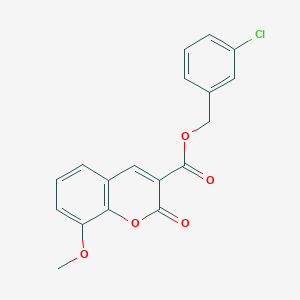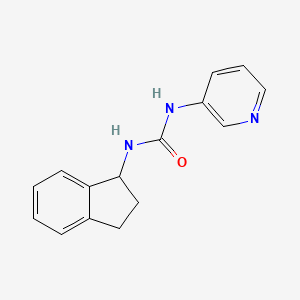
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide, also known as CPDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDC is a pyrrolidine derivative that has a sulfonyl group and a cyano group attached to the phenyl ring. This compound has shown promising results in various research studies, making it a subject of interest for many researchers.
Mecanismo De Acción
The mechanism of action of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that cause inflammation. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide in lab experiments is its high purity level, which makes it a reliable and consistent compound to work with. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide. One potential direction is to investigate its potential use as an anti-inflammatory and analgesic agent in vivo. Another potential direction is to investigate its potential use as an anti-cancer agent in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide and to identify its molecular targets. Finally, more research is needed to optimize the synthesis of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide and to improve its solubility in water for use in aqueous solutions.
Métodos De Síntesis
The synthesis of 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide involves the reaction of N,N-dimethylpyrrolidine-2-carboxylic acid with 4-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide as a white crystalline solid with a high purity level.
Aplicaciones Científicas De Investigación
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide has also been studied for its potential use as an anti-cancer agent, as it has shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-16(2)14(18)13-4-3-9-17(13)21(19,20)12-7-5-11(10-15)6-8-12/h5-8,13H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTJAMZGSCCSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyanophenyl)sulfonyl-N,N-dimethylpyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)

![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)
![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)
![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)
![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)


![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-phenylquinoline-4-carboxylate](/img/structure/B7466395.png)